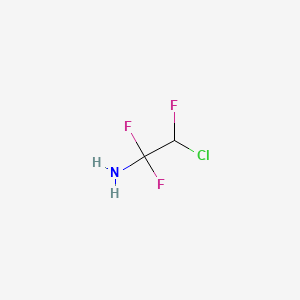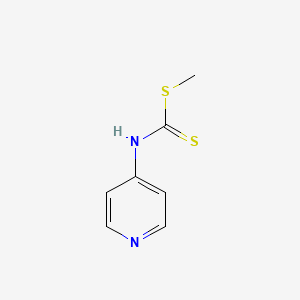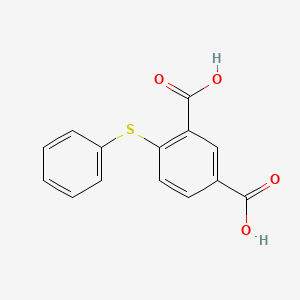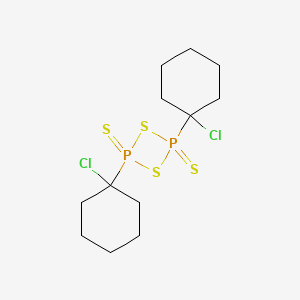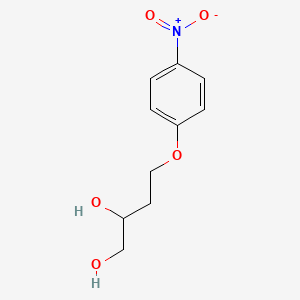![molecular formula C12H20O B14656401 2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane CAS No. 52253-82-4](/img/structure/B14656401.png)
2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethenyloxy)-1,7,7-trimethylbicyclo[221]heptane is a bicyclic ether compound with a unique structure that includes an ethenyloxy group and three methyl groups attached to a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic ethers.
Substitution: Nucleophilic substitution reactions can occur at the ethenyloxy group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions include epoxides, reduced ethers, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the design of bioactive molecules and drug discovery.
Industry: Used in the production of polymers and materials with specific properties
Mécanisme D'action
The mechanism by which 2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethenyloxy group can participate in hydrogen bonding or other interactions, influencing the compound’s activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .
Comparaison Avec Des Composés Similaires
7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic framework but lacks the ethenyloxy group.
2-Methylidene-7-oxanorbornane: Similar bicyclic structure with a different substituent.
7-Oxabicyclo[2.2.1]heptan-2-one: Contains a carbonyl group instead of the ethenyloxy group
Uniqueness: 2-(Ethenyloxy)-1,7,7-trimethylbicyclo[22
Propriétés
Numéro CAS |
52253-82-4 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
2-ethenoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H20O/c1-5-13-10-8-9-6-7-12(10,4)11(9,2)3/h5,9-10H,1,6-8H2,2-4H3 |
Clé InChI |
LQLLNKLOYCYFEB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)OC=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


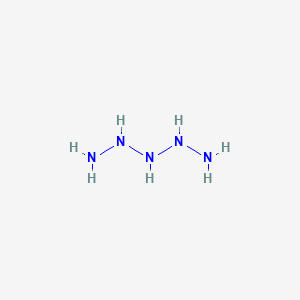
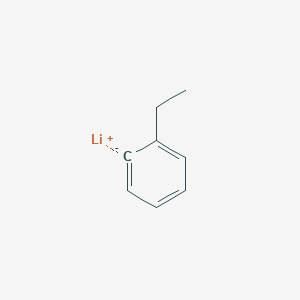
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]](/img/structure/B14656339.png)

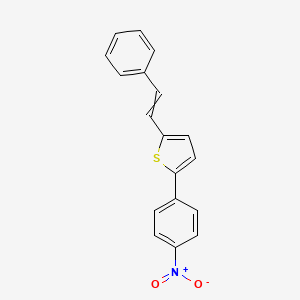
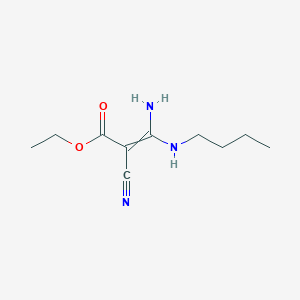
![6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656366.png)
